3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide
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Description
3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 356.46 g/mol
- IUPAC Name : this compound
Thiophene derivatives, including the compound , exhibit a variety of biological activities through several mechanisms:
- Anticancer Activity : Many thiophene derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds similar to thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects on various human tumor cell lines by activating caspases and disrupting mitochondrial membrane potential .
- Inhibition of Tubulin Polymerization : Certain thiophene-based compounds act as inhibitors of tubulin polymerization, effectively arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for their anticancer efficacy .
- Antimicrobial Properties : Thiophene derivatives have also been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant pathogens .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that thiophene-2-carboxamide derivatives can significantly inhibit the growth of Hep3B liver cancer cells, with IC50 values ranging from 5.46 to 12.58 µM. These compounds disrupt spheroid formation in cancer cells, suggesting a novel mechanism of action .
- Molecular Docking Studies : Molecular docking simulations have shown that thiophene derivatives bind effectively to the colchicine-binding site on tubulin, highlighting their potential as anticancer agents that can overcome multidrug resistance .
- Antioxidant Activity : Recent studies have demonstrated that derivatives such as 3-amino thiophene-2-carboxamide exhibit high antioxidant activity comparable to standard antioxidants like ascorbic acid, suggesting their potential use in mitigating oxidative stress-related diseases .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-14-4-6-15(7-5-14)21-20(23)19-18(12-13-27-19)22(2)28(24,25)17-10-8-16(26-3)9-11-17/h8-15H,4-7H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMKWJVSSLEVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.